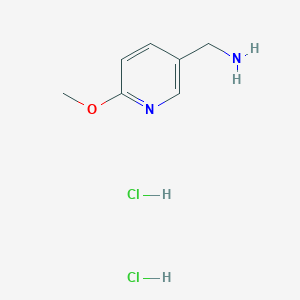

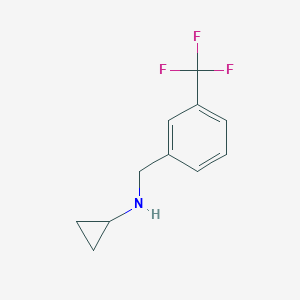

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

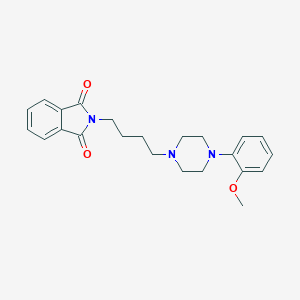

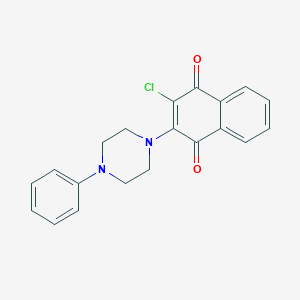

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is not explicitly mentioned in the available resources. However, related compounds have been synthesized through various methods2.Molecular Structure Analysis

The molecular structure of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is not explicitly mentioned in the available resources. However, related compounds have been analyzed for their molecular structures3.Chemical Reactions Analysis

The specific chemical reactions involving Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been studied for their chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been analyzed for their physical and chemical properties31.Aplicaciones Científicas De Investigación

-

Spectroelectrochemical Properties Study

- Field : Chemistry, specifically spectroelectrochemistry .

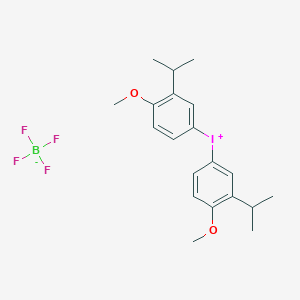

- Application : The compound “3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol” was synthesized and used to study the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine .

- Method : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . Then, it was used to synthesize 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results : The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties . These properties indicate their applicability in the fields of electrochemical technologies .

-

Reactions at the Benzylic Position

- Field : Organic Chemistry .

- Application : The benzylic position of alkyl benzenes, which is similar to the structure of “Cyclopropyl-(3-trifluoromethyl-benzyl)-amine”, can undergo various reactions, such as free radical bromination .

- Method : The reaction involves the use of N-bromosuccinimide (NBS) to remove a hydrogen atom from the benzylic position, forming a free radical .

- Results : The resulting free radical can then react with other substances, leading to the formation of new compounds .

-

Preparation of 6-Substituted Purines

- Field : Organic Chemistry .

- Application : The compound “Cyclopropyl-(3-trifluoromethyl-benzyl)-amine” has been used in the preparation of 6-substituted purines .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

-

Electrochemical Technologies

- Field : Electrochemistry .

- Application : The compound “3- (4- { [3- (trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol” was used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been applied to many scientific field applications such as chemical sensors, catalysts, photodynamic therapy, electrochromic agent, dyes and pigments, liquid crystal, electrocatalytic and solar energy conversion .

- Method : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . Then, it was used to synthesize 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .

- Results : The electrochemical and spectroelectrochemical investigation of the phthalocyanines showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties . These properties indicate their applicability in the fields of electrochemical technologies .

Safety And Hazards

The safety and hazards associated with Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been studied for their safety and hazards567.

Direcciones Futuras

The future directions for the study of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine are not explicitly mentioned in the available resources. However, related compounds have been discussed for their potential future directions3.

Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed and accurate information, please refer to scientific literature or consult a chemistry expert.

Propiedades

IUPAC Name |

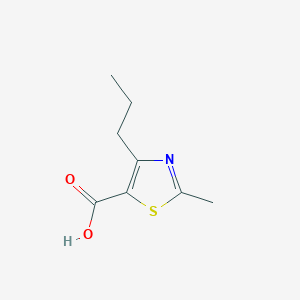

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine | |

CAS RN |

16065-24-0 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)